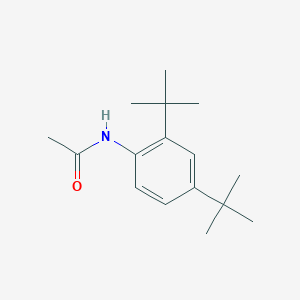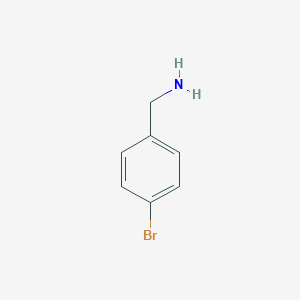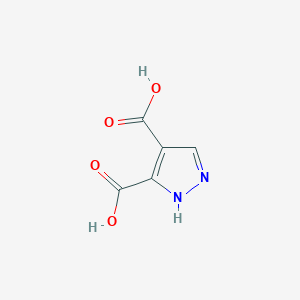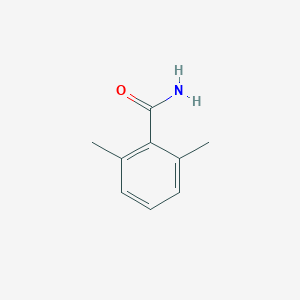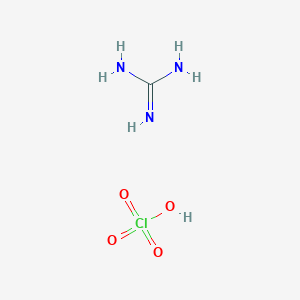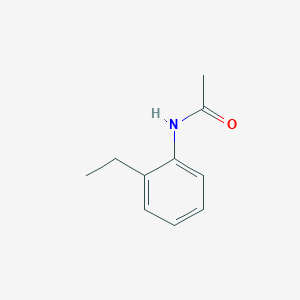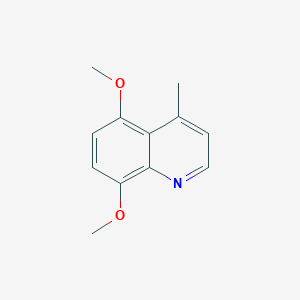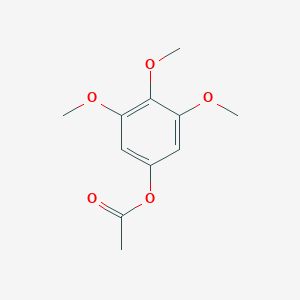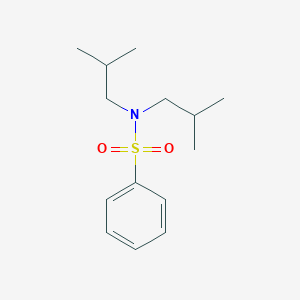
n,n-Bis(2-methylpropyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,n-Bis(2-methylpropyl)benzenesulfonamide, also known as DBSA, is an organic compound that belongs to the sulfonamide family. It is commonly used as a surfactant and emulsifier in various industrial applications. DBSA is also used in scientific research as a reagent and a catalyst.
作用機序
The mechanism of action of n,n-Bis(2-methylpropyl)benzenesulfonamide is not fully understood. However, it is believed to act as a surfactant and an emulsifier. n,n-Bis(2-methylpropyl)benzenesulfonamide can form micelles in aqueous solutions, which can solubilize hydrophobic compounds. n,n-Bis(2-methylpropyl)benzenesulfonamide can also stabilize emulsions by reducing the interfacial tension between oil and water.
Biochemical and Physiological Effects:
n,n-Bis(2-methylpropyl)benzenesulfonamide has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be toxic to aquatic organisms. In one study, n,n-Bis(2-methylpropyl)benzenesulfonamide was found to be toxic to zebrafish embryos at concentrations as low as 5 ppm.
実験室実験の利点と制限
N,n-Bis(2-methylpropyl)benzenesulfonamide has several advantages for lab experiments. It is readily available and relatively inexpensive. It is also stable under normal laboratory conditions. However, n,n-Bis(2-methylpropyl)benzenesulfonamide has some limitations. It is toxic to aquatic organisms, which limits its use in environmental studies. It is also not suitable for use in biological studies due to its potential toxicity.
将来の方向性
There are several future directions for the use of n,n-Bis(2-methylpropyl)benzenesulfonamide in scientific research. One direction is the development of new surfactants and emulsifiers based on n,n-Bis(2-methylpropyl)benzenesulfonamide. These new compounds could have improved properties such as increased solubility and reduced toxicity. Another direction is the use of n,n-Bis(2-methylpropyl)benzenesulfonamide as a catalyst in new organic synthesis reactions. Finally, n,n-Bis(2-methylpropyl)benzenesulfonamide could be used in the development of new drug delivery systems based on nanoparticles. These systems could have improved drug efficacy and reduced side effects.
合成法
N,n-Bis(2-methylpropyl)benzenesulfonamide can be synthesized by reacting benzenesulfonyl chloride with diisobutylamine in the presence of a base such as triethylamine. The reaction produces n,n-Bis(2-methylpropyl)benzenesulfonamide as a white crystalline solid. The purity of n,n-Bis(2-methylpropyl)benzenesulfonamide can be increased by recrystallization from a suitable solvent.
科学的研究の応用
N,n-Bis(2-methylpropyl)benzenesulfonamide is widely used in scientific research as a reagent and a catalyst. It is used as a surfactant in the preparation of nanoparticles, which are used in drug delivery systems. n,n-Bis(2-methylpropyl)benzenesulfonamide is also used as a catalyst in organic synthesis reactions. For example, it is used in the synthesis of 1,2,4-triazole derivatives, which have potential applications as antimicrobial agents.
特性
CAS番号 |
41178-58-9 |
|---|---|
製品名 |
n,n-Bis(2-methylpropyl)benzenesulfonamide |
分子式 |
C14H23NO2S |
分子量 |
269.4 g/mol |
IUPAC名 |
N,N-bis(2-methylpropyl)benzenesulfonamide |
InChI |
InChI=1S/C14H23NO2S/c1-12(2)10-15(11-13(3)4)18(16,17)14-8-6-5-7-9-14/h5-9,12-13H,10-11H2,1-4H3 |
InChIキー |
OUQRNOGESDTRQU-UHFFFAOYSA-N |
SMILES |
CC(C)CN(CC(C)C)S(=O)(=O)C1=CC=CC=C1 |
正規SMILES |
CC(C)CN(CC(C)C)S(=O)(=O)C1=CC=CC=C1 |
その他のCAS番号 |
41178-58-9 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






